molecular formula C26H18N4O4 B11582180 N-(naphthalen-1-yl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide

N-(naphthalen-1-yl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide

Cat. No.: B11582180
M. Wt: 450.4 g/mol
InChI Key: OCZMAKKQGPTZDT-UHFFFAOYSA-N
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Description

N-(NAPHTHALEN-1-YL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, a nitrophenyl group, and a phthalazinone moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(NAPHTHALEN-1-YL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-amine with 3-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with phthalic anhydride under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(NAPHTHALEN-1-YL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(NAPHTHALEN-1-YL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(NAPHTHALEN-1-YL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(NAPHTHALEN-1-YL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is unique due to its combination of a naphthalene ring, nitrophenyl group, and phthalazinone moiety, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications .

Properties

Molecular Formula

C26H18N4O4

Molecular Weight

450.4 g/mol

IUPAC Name

N-naphthalen-1-yl-2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]acetamide

InChI

InChI=1S/C26H18N4O4/c31-24(27-23-14-6-8-17-7-1-2-11-20(17)23)16-29-26(32)22-13-4-3-12-21(22)25(28-29)18-9-5-10-19(15-18)30(33)34/h1-15H,16H2,(H,27,31)

InChI Key

OCZMAKKQGPTZDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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